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Compound of Interest

Compound Name: Mini Gastrin I, human

Cat. No.: B549806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of human Mini Gastrin I and other prominent

ligands for the Cholecystokinin-2 Receptor (CCK2R). The information presented is intended to

assist researchers in selecting the most appropriate ligand for their specific experimental

needs, based on performance metrics and supporting data.

Introduction to CCK2R and its Ligands
The Cholecystokinin-2 Receptor (CCK2R), also known as the gastrin receptor, is a G protein-

coupled receptor predominantly found in the brain and gastrointestinal tract.[1] Its activation is

implicated in a range of physiological processes, including gastric acid secretion, anxiety, and

cell proliferation. Consequently, the CCK2R is a significant target in various research fields and

for the development of therapeutics and diagnostic agents, particularly in oncology.

This guide focuses on the validation of human Mini Gastrin I as a selective CCK2R ligand,

comparing it with other commonly used peptidic and non-peptidic ligands: Pentagastrin,

Cholecystokinin 8 (CCK-8), and the non-peptidic antagonist Z-360.

Ligand Overview and Structure
A summary of the ligands compared in this guide is provided below.
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Ligand Type Sequence/Structure

Human Mini Gastrin I Peptidic Agonist
Leu-Glu-Glu-Glu-Glu-Glu-Ala-

Tyr-Gly-Trp-Met-Asp-Phe-NH₂

Pentagastrin Peptidic Agonist
Boc-β-Ala-Trp-Met-Asp-Phe-

NH₂

Cholecystokinin 8 (CCK-8),

sulfated
Peptidic Agonist

Asp-Tyr(SO₃H)-Met-Gly-Trp-

Met-Asp-Phe-NH₂

Z-360 (Nastorazepide) Non-peptidic Antagonist 1,5-benzodiazepine derivative

Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity and in vivo

performance of the compared ligands and their analogs. It is important to note that

experimental conditions can vary between studies, potentially influencing the absolute values.

Table 1: In Vitro Binding Affinity for CCK2R
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Ligand/Anal
og

Cell Line Assay Type IC₅₀ (nM) Kᵢ (nM) Reference

DOTA-

stabilized

Mini Gastrin I

analog

A431-CCK2R
Competition

Assay
0.69 ± 0.09 - [2][3]

Pentagastrin A431-CCK2R
Competition

Assay
0.76 ± 0.11 - [2][3]

Various

DOTA-

conjugated

Mini Gastrin

analogs

-

Competitive

Autoradiogra

phy

0.2 - 3.4 - [4]

Z-360

(Nastorazepi

de)

human CCK-

2 receptor

[³H]CCK-8

Binding
- 0.47 [1]

GAS1 (Z-360

analog)

HEK293-

CCK₂ᵢ₄ₛᵥR

Competition

Assay
5.9 ± 1.8 - [5]

Cyclic Mini

Gastrin

analog

(DOTA-cyclo-

MG1)

A431-CCK2R
Receptor

Binding
2.54 ± 0.30 - [6]

Cyclic Mini

Gastrin

analog

(DOTA-cyclo-

MG2)

A431-CCK2R
Receptor

Binding
3.23 ± 0.91 - [6]

Table 2: In Vivo Tumor Uptake of Radiolabeled Ligands
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Radiolabeled
Ligand

Animal Model Tumor Model
Uptake (%ID/g
at 4h p.i.)

Reference

¹¹¹In-CP04 (Mini

Gastrin analog)
Nude mice

A431-CCK2R(+)

xenografts
9.24 ± 1.35 [7]

¹¹¹In-MGD5 CD1 nude mice
AR42J

xenografts
>10 [8]

⁶⁷Ga-DOTA-

CCK-66 (Mini

Gastrin analog)

CB17-SCID mice
AR42J

xenografts

19.4 ± 3.5 (at 1h

p.i.)
[9]

¹⁷⁷Lu-DOTA-

MGS5 (Mini

Gastrin analog)

BALB/c nude

mice

A431-CCK2R

xenografts

28.9 ± 7.2 (at

24h p.i.)
[10]

Experimental Protocols and Methodologies
Detailed methodologies for the key experiments cited in this guide are provided below to

facilitate reproducibility and comparison.

Competitive Binding Assay
This assay determines the affinity of a ligand for its receptor by measuring its ability to compete

with a radiolabeled ligand for binding sites.

Protocol Outline:

Cell Culture and Membrane Preparation:

Culture cells expressing the CCK2R (e.g., A431-CCK2R, AR42J) to confluence.

Harvest cells and homogenize in a suitable buffer (e.g., 20 mM HEPES, pH 7.3, with

protease inhibitors).

Centrifuge the homogenate to pellet the cell membranes.
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Resuspend the membrane pellet in the assay buffer and determine the protein

concentration.[8]

Assay Setup:

In a 96-well filter plate, add a constant concentration of a radiolabeled CCK2R ligand (e.g.,

¹²⁵I-[Tyr¹², Leu¹⁵]gastrin-I).[3]

Add increasing concentrations of the unlabeled competitor ligand (e.g., Mini Gastrin I,

Pentagastrin).

Add the cell membrane preparation to each well.

Incubation and Filtration:

Incubate the plate for a defined period (e.g., 1 hour at room temperature) to allow binding

to reach equilibrium.[3]

Filter the contents of the wells and wash to remove unbound radioligand.

Data Analysis:

Measure the radioactivity of the filters using a gamma counter.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific

binding of the radioligand).

In Vivo Biodistribution of Radiolabeled Ligands
This experiment evaluates the distribution and accumulation of a radiolabeled ligand in different

organs and tissues, particularly in tumors expressing the target receptor.

Protocol Outline:

Animal Model:
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Use immunodeficient mice (e.g., nude or SCID mice).

Induce tumor xenografts by subcutaneously injecting CCK2R-expressing cells (e.g., A431-

CCK2R, AR42J).[8][9]

Radiolabeling and Injection:

Label the ligand with a suitable radionuclide (e.g., ¹¹¹In, ¹⁷⁷Lu, ⁶⁸Ga).

Inject a defined activity of the radiolabeled ligand intravenously into the tail vein of the

tumor-bearing mice.[9]

Tissue Harvesting and Measurement:

At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.

Dissect and weigh major organs and the tumor.

Measure the radioactivity in each tissue sample using a gamma counter.[9]

Data Analysis:

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Determine tumor-to-organ ratios to assess targeting specificity.

Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the

activation of Gq-coupled receptors like CCK2R.

Protocol Outline:

Cell Preparation:

Plate CCK2R-expressing cells in a 96-well plate.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]
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Ligand Addition:

Use an automated fluorescence plate reader (e.g., FLIPR) to measure baseline

fluorescence.

Add varying concentrations of the agonist ligand (e.g., Mini Gastrin I) to the wells.[11]

Fluorescence Measurement:

Immediately after ligand addition, monitor the change in fluorescence intensity over time.

Data Analysis:

Calculate the peak fluorescence response for each ligand concentration.

Plot the response against the logarithm of the ligand concentration to determine the EC₅₀

value (the concentration that elicits 50% of the maximal response).

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the CCK2R signaling pathway and

a typical experimental workflow for ligand validation.
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Caption: CCK2R signaling pathway upon agonist binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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